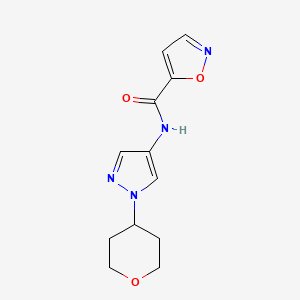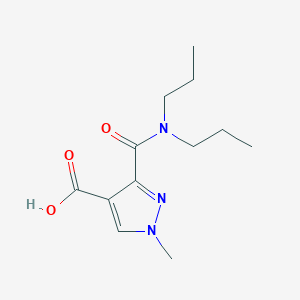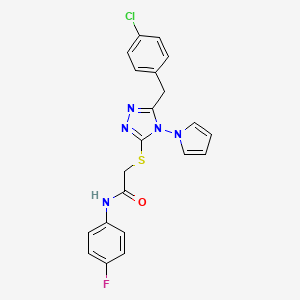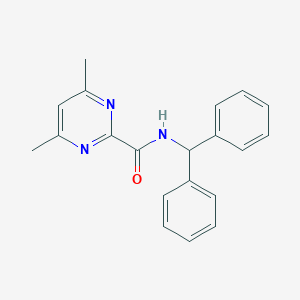![molecular formula C12H11NO4 B2491864 [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol CAS No. 332119-54-7](/img/structure/B2491864.png)
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol represents a class of compounds that have garnered attention due to their intriguing chemical structure and potential applications in various fields. The interest in this compound stems from its unique molecular arrangement, incorporating a furyl group and a nitrophenyl group, which may confer distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of this compound and related compounds typically involves reactions that introduce the furyl and nitrophenyl groups into the molecule. One approach described involves the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, leading to various substitution products, demonstrating the compound's versatility in synthetic chemistry (Hassaneen et al., 1991).
Molecular Structure Analysis
Studies on molecular structure, such as those involving the crystal structure of similar compounds, provide insights into the arrangement of atoms and the spatial geometry of this compound. The molecular crystal structure analysis can reveal details about bond lengths, angles, and overall molecular conformation, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactions and properties of this compound are influenced by its functional groups. Nitro-substituted phenolates, for example, exhibit solvatochromism, which could be indicative of the behavior of this compound in various solvents (Nandi et al., 2012).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and density, are essential for its handling and application in different contexts. While specific studies on this compound are not highlighted, related compounds have been studied for their thermodynamic properties, providing a basis for understanding its physical characteristics (Dibrivnyi et al., 2019).
Applications De Recherche Scientifique
Synthetic Applications : The compound has been used in various synthetic chemical reactions. For instance, C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, a related compound, was synthesized and reacted with nucleophiles and active methylene compounds to afford different substitution products, including selenadiazoline and thiadiazoline derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Medicinal Chemistry : This compound and its derivatives have been studied for their potential medicinal applications. For example, 2-furyl(phenyl)methanol isolated from Atractilis gummifera rhizome exhibited notable activity against the promastigote of Leishmania donovani, a protozoan parasite responsible for visceral leishmaniasis (Deiva et al., 2019).
Study of Chemical Properties and Reactions : The compound has been the subject of research focused on understanding its chemical properties and reactions. For example, the synthesis and steric configurations of various derivatives of 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic Acid were studied to understand their chemical behavior (Hirao, Kato, & Kozakura, 1973).
Exploration of Reaction Mechanisms : Research has also delved into understanding the mechanisms of various reactions involving similar compounds. For instance, the ionic hydrogenation (deoxygenation) of 2-(3-methylthienyl) alcohols and the study of rotation barriers in related aryl- and heteroaryldi(1-adamantyl)methyl systems provided insights into the reaction dynamics and stability of these compounds (Lomas, Lacroix, & Vaissermann, 1999).
Chemical Mutagen Suppression : Some studies have explored the ability of certain compounds to suppress the activity of chemical mutagens. For example, cinnamic acid derivatives showed suppressive effects on the SOS-inducing activity of mutagens like 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (Miyazawa, Okuno, Nakamura, & Kameoka, 1998).
Investigation of Antimalarial Properties : N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, a structurally related compound, has been identified as a novel lead for anti-malarial agents, showcasing the potential of such compounds in medicinal applications (Wiesner et al., 2003).
Safety and Hazards
Orientations Futures
Furan-based compounds, including “[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol”, could potentially be explored further for their antimycobacterial properties . They represent a promising class of agents that can interfere with iron homeostasis, which is crucial for the survival and proliferation of M. tuberculosis .
Propriétés
IUPAC Name |
[5-(2-methyl-4-nitrophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGGPABHVBOPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)



![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)
![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)